molecular formula C8H4F3NOS B8443205 Benzoxazole, 5-[(trifluoromethyl)thio]-

Benzoxazole, 5-[(trifluoromethyl)thio]-

Cat. No.: B8443205
M. Wt: 219.19 g/mol
InChI Key: VUFSAJMWSWYVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoxazole, 5-[(trifluoromethyl)thio]- is a useful research compound. Its molecular formula is C8H4F3NOS and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H

InChI Key

VUFSAJMWSWYVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=CO2

Origin of Product

United States

Foundational & Exploratory

The Ascendancy of SCF3-Substituted Benzoxazoles: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethylthio (SCF3) group into heterocyclic scaffolds represents a paramount advancement in modern medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of SCF3-substituted benzoxazoles, a class of compounds demonstrating significant potential across diverse therapeutic areas. This document delves into the synthetic intricacies, explores the profound impact of the SCF3 moiety on physicochemical and pharmacological properties, and surveys the burgeoning applications of these building blocks in contemporary drug discovery. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in the rational design and synthesis of novel therapeutic agents.

Introduction: The Strategic Alliance of a Privileged Scaffold and a Powerhouse Functional Group

The benzoxazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets.[2]

Parallel to the rise of privileged scaffolds, the trifluoromethylthio (SCF3) group has emerged as a "powerhouse" functional group in drug design. Its unique electronic properties and high lipophilicity dramatically influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3] The SCF3 group is a highly sought-after bioisostere, often employed to replace less favorable moieties to enhance drug-like properties.

The convergence of the benzoxazole scaffold with the SCF3 group creates a synergistic pairing, yielding compounds with enhanced therapeutic potential. This guide will illuminate the path to harnessing these building blocks for the next generation of medicines.

Synthetic Methodologies: Crafting the SCF3-Benzoxazole Core

The synthesis of SCF3-substituted benzoxazoles can be approached through two primary strategies: the construction of the benzoxazole ring from an SCF3-containing precursor or the direct trifluoromethylthiolation of a pre-formed benzoxazole core.

Synthesis from SCF3-Containing Precursors

A robust method for the preparation of 2-(trifluoromethyl)benzoxazoles involves the condensation of o-aminophenols with in situ generated trifluoroacetonitrile (CF3CN).[4] This approach offers high efficiency and good to excellent yields.

Conceptual Workflow for Synthesis from SCF3-Containing Precursors

A o-Aminophenol E Condensation A->E B Trifluoroacetic Anhydride (or other CF3 source) D In situ generation of CF3CN B->D C Dehydrating Agent (e.g., PPh3/I2) C->D D->E F 2-(Trifluoromethyl)benzoxazole E->F

Caption: Synthesis of 2-(Trifluoromethyl)benzoxazoles.

Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzo[d]oxazole [4]

  • Reaction Setup: To a stirred solution of o-aminophenol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under an inert atmosphere (Argon), add triphenylphosphine (1.2 mmol).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.1 mmol) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(trifluoromethyl)benzo[d]oxazole.

Causality behind experimental choices: The use of triphenylphosphine and trifluoroacetic anhydride facilitates the in situ formation of a reactive intermediate that readily condenses with the o-aminophenol. The inert atmosphere and anhydrous conditions are crucial to prevent unwanted side reactions and hydrolysis of the reagents.

Direct C-H Trifluoromethylthiolation of Benzoxazoles

The direct introduction of the SCF3 group onto the benzoxazole ring, particularly at the C2 position, is a highly atom-economical and desirable strategy. This is typically achieved through electrophilic trifluoromethylthiolation using specialized reagents.

Conceptual Workflow for Direct C-H Trifluoromethylthiolation

A Benzoxazole E Trifluoromethylthiolation A->E B Electrophilic SCF3 Reagent (e.g., N-(trifluoromethylthio)saccharin) D Radical or Polar Intermediate B->D C Catalyst/Initiator (e.g., Photoredox catalyst or Lewis acid) C->D D->E F 2-(Trifluoromethylthio)benzoxazole E->F

Caption: Direct C-H Trifluoromethylthiolation of Benzoxazoles.

Detailed Experimental Protocol: Photocatalytic C-H Trifluoromethylthiolation of Benzoxazole (Representative Protocol)

Note: A specific protocol for benzoxazole is adapted from general methods for heterocycles.

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, add benzoxazole (0.5 mmol), an electrophilic SCF3 reagent such as N-(trifluoromethylthio)saccharin (0.6 mmol), and a photoredox catalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%).

  • Solvent Addition: Add anhydrous and degassed acetonitrile (5 mL).

  • Reaction Conditions: Seal the vial and place it in a photoreactor equipped with a blue LED light source. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(trifluoromethylthio)benzo[d]oxazole.

Causality behind experimental choices: The photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process, generating a trifluoromethylthio radical or a related reactive species from the electrophilic SCF3 reagent. This species then reacts with the benzoxazole at the electron-rich C2 position. Degassed solvent is used to prevent quenching of the excited state of the photocatalyst by oxygen.

Physicochemical and Pharmacological Properties: The SCF3 Advantage

The introduction of an SCF3 group significantly modulates the physicochemical properties of the benzoxazole scaffold, which in turn influences its pharmacological profile.

PropertyUnsubstituted Benzoxazole (Predicted)2-SCF3-Benzoxazole (Predicted)Impact of SCF3 Group
LogP 1.43~2.5-3.0Increased Lipophilicity
pKa (Strongest Basic) 0.18< 0Decreased Basicity
Polar Surface Area (Ų) 26.03~26Minimal Change
Metabolic Stability LowerHigherIncreased Stability

Data for unsubstituted benzoxazole from FooDB.[5] Data for 2-SCF3-benzoxazole are estimations based on the known effects of the SCF3 group.

The increased lipophilicity conferred by the SCF3 group can enhance membrane permeability and improve oral bioavailability.[3] The strong electron-withdrawing nature of the SCF3 group decreases the basicity of the benzoxazole nitrogen, which can reduce off-target interactions and improve selectivity. Furthermore, the C-S bond in the SCF3 group is generally more resistant to metabolic cleavage than many other functional groups, leading to improved metabolic stability and a longer half-life in vivo.[3]

Medicinal Chemistry Applications: A Survey of Biological Activities

SCF3-substituted benzoxazoles have demonstrated promising activity in a variety of therapeutic areas, particularly as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several studies have reported the synthesis of benzoxazole derivatives with potent anticancer activity. The introduction of an SCF3 group is a rational strategy to enhance the potency and pharmacokinetic properties of these compounds. For instance, novel phortress analogues, where the benzothiazole core was bioisosterically replaced with a benzoxazole ring, have shown significant anticancer activity.[6]

Illustrative Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

A SCF3-Benzoxazole (e.g., Phortress Analogue) B Aryl Hydrocarbon Receptor (AhR) A->B binds and activates C CYP1A1 Gene Expression B->C induces D CYP1A1 Enzyme C->D translates to E Metabolism of Pro-carcinogens D->E catalyzes F Anticancer Effect E->F

Caption: AhR-mediated anticancer mechanism of action.[6]

Table of Anticancer Activity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzoxazole-pyrrolidinone 19CNS Cancer (SNB-75)35.49 (% GI)[7]
Benzoxazole-pyrrolidinone 20CNS Cancer (SNB-75)31.88 (% GI)[7]
Phortress Analogue 3mVariousPotent[6]
Phortress Analogue 3nVariousPotent[6]

(%GI = Percent Growth Inhibition)

Enzyme Inhibition

The benzoxazole scaffold is a versatile template for the design of enzyme inhibitors. SCF3-substituted benzoxazoles have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease.[8]

Table of Enzyme Inhibitory Activity of Benzoxazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Bis-benzoxazole 3Acetylcholinesterase (AChE)1.10 ± 0.40[8]
Bis-benzoxazole 3Butyrylcholinesterase (BuChE)1.90 ± 0.70[8]
Benzoxazole derivative 14TyrosinaseModerate Inhibition[9][10]

Conclusion and Future Perspectives

SCF3-substituted benzoxazoles represent a promising class of building blocks for medicinal chemistry. The unique combination of a privileged heterocyclic scaffold and a functionally advantageous substituent provides a powerful platform for the development of novel therapeutics with enhanced properties. The synthetic methodologies outlined in this guide offer accessible routes to these valuable compounds. Future research should focus on the development of more efficient and selective direct trifluoromethylthiolation methods for the benzoxazole core and the exploration of a wider range of biological targets for this compound class. The continued investigation of SCF3-substituted benzoxazoles is poised to deliver the next generation of innovative medicines.

References

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Sources

The Trifluoromethylthio Group on the Benzoxazole Ring: An In-depth Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethylthio Group in Modulating Molecular Properties

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (SCF3) group has emerged as a substituent of profound impact, prized for its potent ability to modulate the electronic and physicochemical properties of parent scaffolds. When appended to privileged heterocyclic systems like the benzoxazole ring, the SCF3 group imparts a unique combination of characteristics that can significantly enhance molecular performance.

This technical guide provides a comprehensive exploration of the electronic properties of the trifluoromethylthio group when substituted onto the benzoxazole ring. Moving beyond a mere recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind these electronic effects, offering insights into their experimental and computational characterization. The aim is to equip researchers, scientists, and drug development professionals with a robust understanding of how to strategically leverage the SCF3 group to optimize molecular design for a range of applications, from novel therapeutics to advanced organic materials.

The Electronic Signature of the Trifluoromethylthio Group: A Duality of Effects

The trifluoromethylthio group is a potent electron-withdrawing substituent, a property that underpins its utility in molecular engineering. This electron-withdrawing nature stems from a combination of strong inductive effects and, to a lesser extent, resonance effects.

Inductive and Resonance Effects

The high electronegativity of the fluorine atoms in the CF3 moiety creates a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the aromatic ring to which it is attached. This powerful through-bond polarization is the primary mechanism of the SCF3 group's electron-withdrawing character, often referred to as a negative inductive effect (-I).

While the sulfur atom possesses lone pairs that could theoretically participate in resonance donation to the aromatic ring (+M effect), the strong -I effect of the adjacent CF3 group significantly diminishes the electron-donating capacity of the sulfur. The result is a substituent that is overwhelmingly electron-withdrawing.

To quantify the electronic influence of substituents, the Hammett equation is a valuable tool. The Hammett constants, σm and σp, represent the effect of a substituent on the acidity of benzoic acid from the meta and para positions, respectively. Positive values indicate an electron-withdrawing effect.

ParameterValueInterpretation
Hammett Constant (σp) ~0.50Strong electron-withdrawing effect at the para position.
Hammett Constant (σm) ~0.40Significant electron-withdrawing effect at the meta position.
Lipophilicity Parameter (π) ~1.44High lipophilicity, enhancing membrane permeability.[1][2][3][4][5]

Note: Hammett constants can vary slightly depending on the specific reaction and conditions.

The strong electron-withdrawing nature of the SCF3 group can have several important consequences for a molecule's properties, including:

  • Increased Metabolic Stability: By withdrawing electron density from adjacent bonds, the SCF3 group can protect them from enzymatic degradation.

  • Enhanced Acidity of Proximal Protons: The inductive pull of the SCF3 group can increase the acidity of nearby protons.

  • Modulation of Reactivity: The electron-deficient nature of the SCF3-substituted ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

The SCF3 Group on the Benzoxazole Ring: A Synergistic Combination

The benzoxazole scaffold is a bicyclic aromatic heterocycle that is itself a valuable pharmacophore and a component of various functional materials.[6] Its inherent electronic properties, combined with the potent influence of the SCF3 group, lead to a molecule with a distinct and tunable electronic profile.

Impact on Frontier Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by the energies and distributions of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.[9]

The introduction of a strong electron-withdrawing group like SCF3 onto the benzoxazole ring is expected to have the following effects on the FMOs:

  • Lowering of both HOMO and LUMO energy levels: The inductive effect of the SCF3 group will stabilize both the occupied and unoccupied molecular orbitals.

  • A more pronounced effect on the LUMO: Generally, electron-withdrawing groups have a greater stabilizing effect on the LUMO than the HOMO. This leads to a reduction in the HOMO-LUMO energy gap.

  • Alteration of orbital distribution: The presence of the SCF3 group will influence the spatial distribution of the HOMO and LUMO across the benzoxazole ring system.

Caption: Effect of SCF3 substitution on benzoxazole frontier molecular orbitals.

Dipole Moment Modulation

The introduction of the highly polar SCF3 group will significantly alter the dipole moment of the benzoxazole molecule. The magnitude and vector of the dipole moment will depend on the position of the SCF3 substituent on the benzoxazole ring. This change in dipole moment can influence intermolecular interactions, crystal packing, and solubility.

Characterization Techniques: Probing the Electronic Landscape

A combination of computational and experimental techniques is essential for a thorough understanding of the electronic properties of trifluoromethylthio-substituted benzoxazoles.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[10][11][12] A typical computational workflow to analyze the electronic properties of an SCF3-substituted benzoxazole would involve:

G start Define Molecular Structure (SCF3-Benzoxazole) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_energy Single Point Energy Calculation (Higher Level of Theory) freq_calc->sp_energy pop_analysis Population Analysis (NBO, Mulliken) sp_energy->pop_analysis fmo_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) sp_energy->fmo_analysis dipole_calc Dipole Moment Calculation sp_energy->dipole_calc results Analysis of Electronic Properties pop_analysis->results fmo_analysis->results dipole_calc->results

Caption: Computational workflow for analyzing electronic properties.

Experimental Validation: Spectroscopic and Electrochemical Methods

Experimental techniques provide crucial data to validate and complement computational findings.

  • UV-Visible (UV-vis) Spectroscopy: The absorption spectrum of a molecule is directly related to its electronic transitions. The introduction of an SCF3 group is expected to cause a bathochromic (red) shift in the absorption maxima of the benzoxazole core due to the narrowing of the HOMO-LUMO gap. The parent benzoxazole typically absorbs in the UV region, with absorption maxima around 270-340 nm depending on the solvent and substitution.[13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for structural elucidation and can also provide insights into the electronic environment of the molecule.[18][19][20][21] The electron-withdrawing nature of the SCF3 group will cause a downfield shift in the chemical shifts of nearby protons and carbons on the benzoxazole ring.[18]

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[4][22][23] An SCF3-substituted benzoxazole is expected to have a higher reduction potential (be easier to reduce) and a higher oxidation potential (be harder to oxidize) compared to the unsubstituted parent molecule.

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

While a specific protocol for the synthesis of 2-(trifluoromethylthio)benzoxazole is not widely reported, general methods for the synthesis of 2-substituted benzoxazoles can be adapted.[24][25][[“]][27][28] One common approach involves the condensation of a 2-aminophenol with a suitable electrophile.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., toluene, DMF).

  • Addition of Reagents: Add a trifluoromethylthiolating agent (e.g., N-(trifluoromethylthio)phthalimide or a similar electrophilic SCF3 source) (1.1 eq.) and a suitable base (e.g., triethylamine, DBU) (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of the purified SCF3-substituted benzoxazole for 1H NMR and 20-30 mg for 13C NMR.

  • Solvent Selection: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire the 1H and 13C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz).

Cyclic Voltammetry Measurement
  • Solution Preparation: Prepare a solution of the SCF3-substituted benzoxazole (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range at a specific scan rate (e.g., 100 mV/s).

Conclusion and Future Perspectives

The trifluoromethylthio group is a powerful tool for modulating the electronic properties of the benzoxazole ring. Its strong electron-withdrawing nature, primarily driven by inductive effects, leads to a lowering of the frontier molecular orbital energies, a reduction in the HOMO-LUMO gap, and a significant alteration of the molecule's dipole moment. These changes can be rationally designed and characterized using a combination of computational and experimental techniques.

For researchers in drug discovery, the SCF3 group offers a means to enhance metabolic stability, modulate pKa, and fine-tune interactions with biological targets. In materials science, the ability to tune the electronic properties of the benzoxazole core opens up possibilities for the development of novel organic semiconductors, fluorescent probes, and other functional materials.

Future research in this area will likely focus on the synthesis and characterization of a wider range of SCF3-substituted benzoxazole isomers to build a more comprehensive understanding of structure-property relationships. Furthermore, the exploration of these compounds in various biological and materials science applications will undoubtedly uncover new and exciting opportunities.

References

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  • Anglès, d'., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(4), 2849-2857.
  • Zeinali, N., et al. (2024). Frontier molecular orbital and energy levels computed in B3LYP/6–311 ++ g(2df,2p) level.
  • ResearchGate. (n.d.). Cyclic voltammetry measurement of (a) the imidazole derivatives 1 and.... Retrieved from [Link]

  • Gierschner, J., et al. (2025). Benzobisoxazole Cruciforms: Heterocyclic Fluorophores with Spatially Separated Frontier Molecular Orbitals.
  • Chem 344 Handout. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7.
  • Kitanovic, A., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry–A European Journal, 20(43), 14046-14056.
  • Al-Majid, A. M., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Molecules, 26(18), 5659.
  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • ChemHelpASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube.
  • ResearchGate. (n.d.). Correlation between the Hammett substituent constant σp and the.... Retrieved from [Link]

  • Singh, A. K., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30047-30061.
  • Ghorbani-Vaghei, R., & Veisi, H. (2020). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 10(1), 1-9.
  • Stolarczyk, M., et al. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(23), 7291.
  • Li, Y., et al. (2023).
  • El-Shishtawy, R. M., et al. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 10, 2456-2468.
  • Wang, Y., et al. (2020). Computational Explorations About Photoinduced Behaviors for 2‐(2‐hydroxyphenyl)benzoxazole Derivatives by Substituted Alkyl Groups: A TDDFT Study. ChemistrySelect, 5(29), 8963-8970.
  • Singh, A. K., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30047-30061.

Sources

Bioisosteric Potential of 5-[(Trifluoromethyl)thio]benzoxazole vs. 5-Trifluoromethoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the bioisosteric replacement of the trifluoromethoxy group (-OCF


) with the trifluoromethylthio group (-SCF

) at the C5 position of the benzoxazole scaffold. While -OCF

is a privileged motif in medicinal chemistry for its metabolic stability and lipophilicity, the -SCF

analogue offers distinct physicochemical advantages—specifically higher lipophilicity (

) and stronger electron-withdrawing capability (

)—at the cost of potential metabolic liability via S-oxidation. This guide details the causal structure-activity relationships (SAR), synthetic pathways, and metabolic considerations necessary for deploying this bioisostere in drug discovery.

Physicochemical Profiling: The "Why" of Bioisosterism

The substitution of oxygen (Group 16, Period 2) with sulfur (Group 16, Period 3) fundamentally alters the electronic and steric landscape of the benzoxazole core.

Comparative Properties Table
PropertyParameter5-OCF

-Benzoxazole
5-SCF

-Benzoxazole
Impact on Drug Design
Lipophilicity Hansch

+1.04+1.44Increased Permeability: -SCF

significantly boosts logP, aiding blood-brain barrier (BBB) penetration.
Electronics Hammett

+0.35+0.50Electronic Tuning: -SCF

is a stronger electron-withdrawing group (EWG) due to reduced resonance donation (+R) compared to oxygen.
Sterics Molar Refractivity (MR)~1.80~2.50Ligand Fit: The C-S bond (1.76 Å) is longer than C-O (1.43 Å), increasing the van der Waals volume.
H-Bonding H-Bond AcceptorWeakNegligibleDesolvation: -SCF

sheds water more easily, potentially improving binding entropy in hydrophobic pockets.

Causality Insight: The increased lipophilicity of the -SCF


 group derives from sulfur’s lower electronegativity and higher polarizability (diffuse 3p orbitals) compared to oxygen. This makes 5-[(trifluoromethyl)thio]benzoxazole an aggressive choice for filling large hydrophobic pockets (e.g., in kinase or GPCR targets) where the -OCF

analogue might be insufficiently lipophilic.

Synthetic Accessibility

Reliable synthesis is the bedrock of SAR exploration. Two primary strategies exist: Convergent Cyclization (using pre-functionalized aminophenols) and Late-Stage Functionalization (using transition metal catalysis).

DOT Diagram: Synthetic Pathways

SynthesisPathways Start_OCF3 4-(Trifluoromethoxy)aniline Phenol_OCF3 2-Amino-4-(trifluoromethoxy)phenol Start_OCF3->Phenol_OCF3 1. Nitration 2. Hydrolysis 3. Reduction Prod_OCF3 5-Trifluoromethoxybenzoxazole Phenol_OCF3->Prod_OCF3 Triethyl orthoformate Reflux Start_SCF3 4-[(Trifluoromethyl)thio]aniline Phenol_SCF3 2-Amino-4-[(trifluoromethyl)thio]phenol Start_SCF3->Phenol_SCF3 1. Nitration 2. Hydrolysis 3. Reduction Prod_SCF3 5-[(Trifluoromethyl)thio]benzoxazole Phenol_SCF3->Prod_SCF3 Triethyl orthoformate Reflux LateStage 5-Bromobenzoxazole LateStage->Prod_SCF3 AgSCF3, Cu catalyst (Late-Stage)

Caption: Parallel convergent synthesis routes for OCF


 and SCF

benzoxazoles, plus a late-stage divergence for SCF

.
Validated Protocol: Synthesis of 5-[(Trifluoromethyl)thio]benzoxazole (Convergent Route)

This protocol prioritizes the convergent route due to the commercial availability of the building block 2-amino-4-[(trifluoromethyl)thio]phenol (CAS: 228401-48-7).

Reagents:

  • 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, cat.)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-[(trifluoromethyl)thio]phenol (500 mg, 2.39 mmol) and anhydrous ethanol (10 mL).

  • Cyclization: Add triethyl orthoformate (1.2 mL, 7.17 mmol) followed by catalytic pTSA (20 mg).

  • Reflux: Heat the reaction mixture to reflux (80 °C) under an argon atmosphere for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aminophenol.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Dissolve the residue in CH

    
    Cl
    
    
    
    , wash with saturated NaHCO
    
    
    (to remove acid catalyst), then brine. Dry over MgSO
    
    
    .
  • Isolation: Purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes) to yield 5-[(trifluoromethyl)thio]benzoxazole as a pale yellow oil/solid.
    

Mechanistic Note: The orthoester acts as a masked formic acid equivalent. The reaction proceeds via initial imine formation followed by intramolecular nucleophilic attack of the phenol oxygen on the imidate carbon, eliminating ethanol.

ADME & Metabolic Implications

The most critical differentiation between -OCF


 and -SCF

lies in their metabolic stability. While the C-O bond in -OCF

is metabolically inert, the sulfur atom in -SCF

is a "soft" nucleophile susceptible to oxidative metabolism.
DOT Diagram: Metabolic Fate

MetabolicFate Parent 5-[(Trifluoromethyl)thio]benzoxazole (Lipophilic, Active) Sulfoxide Sulfoxide Metabolite (-S(=O)CF3) (Chiral, More Polar) Parent->Sulfoxide CYP450 / FMO (S-Oxidation) Sulfone Sulfone Metabolite (-SO2CF3) (Strong EWG, Polar) Sulfoxide->Sulfone CYP450 (Further Oxidation) OCF3_Parent 5-Trifluoromethoxybenzoxazole Excretion Unchanged Excretion / Phase II OCF3_Parent->Excretion High Metabolic Stability

Caption: The metabolic liability of SCF


 (S-oxidation) versus the inert nature of OCF

.
The "Metabolic Switch" Strategy
  • Risk: Rapid oxidation to the sulfoxide (-SOCF

    
    ) can alter the pharmacokinetics (PK) and potency. The sulfoxide is chiral, potentially creating diastereomers if other stereocenters exist.
    
  • Opportunity: The sulfone metabolite (-SO

    
    CF
    
    
    
    ) is a super-strong electron-withdrawing group (
    
    
    ). If the parent drug requires high lipophilicity for distribution but the active species tolerates polarity, the -SCF
    
    
    analogue can act as a prodrug or a metabolically activated agent.
  • Protocol for Stability Testing: Incubate both analogues (1 µM) with Human Liver Microsomes (HLM) + NADPH for 60 minutes. Monitor intrinsic clearance (

    
    ) via LC-MS/MS. Expect >90% remaining for -OCF
    
    
    
    and <70% for -SCF
    
    
    if S-oxidation is prevalent.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Leroux, F. R., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem. Link

  • Xu, C., & Shen, Q. (2014).[1] Palladium-Catalyzed Trifluoromethylthiolation of Aryl C-H Bonds. Organic Letters. Link

  • Barrett, K., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Link

Sources

Methodological & Application

Electrophilic Trifluoromethylthiolation of Benzoxazoles: Reagent Selection and C-H Functionalization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylthio group (


) is a privileged moiety in medicinal chemistry, characterized by high lipophilicity (Hansch 

constant = 1.[1]44) and strong electron-withdrawing properties (

= 0.50). Its incorporation into the benzoxazole scaffold—a pharmacophore found in NSAIDs, antimicrobial, and anticancer agents—can significantly enhance metabolic stability and membrane permeability.

This guide addresses the synthetic challenge of installing


 onto the electron-deficient benzoxazole core. While nucleophilic substitution is possible, electrophilic trifluoromethylthiolation  via transition-metal catalysis (C-H activation) offers superior atom economy and regioselectivity. This note details the selection of "shelf-stable" electrophilic reagents and provides a validated protocol for Copper-catalyzed C-H functionalization.

Reagent Selection Guide: The "Shelf-Stable" Electrophiles

Direct handling of gaseous


 is hazardous and operationally difficult. Modern synthesis relies on solid, shelf-stable electrophilic reagents that release "

" equivalents under catalytic conditions.
comparative Profile of Key Reagents
Reagent NameStructure / Abbr.Reactivity ProfileStabilityBest Use Case
Shen's Reagent I N-TrifluoromethylthiosaccharinHigh . The saccharin leaving group is highly effective, making it one of the most reactive electrophiles for metal-catalyzed processes.Excellent (Solid, mp 151°C)Primary Choice for Cu-catalyzed C-H activation of heterocycles.
Lu/Shen's Reagent N-TrifluoromethylthiophthalimideModerate-High . Slightly less reactive than the saccharin derivative but often cleaner in purification.Excellent (Solid)Alternative if the saccharin byproduct complicates purification.
Billard's Reagent PhSO

NH-SCF

Tunable . Reactivity depends on the activation mode (often requires Lewis Acid).Good (Solid)Better suited for electron-rich arenes (Friedel-Crafts type) rather than electron-poor benzoxazoles.
Munavalli's Reagent N-TrifluoromethylthiosuccinimideModerate .Good (Solid)General purpose; often used for alkenes rather than heteroarenes.

Recommendation: For the functionalization of benzoxazoles, Shen's Reagent (N-Trifluoromethylthiosaccharin) is the gold standard due to its compatibility with Copper(I) catalytic cycles and its ability to transfer the


 group to sterically hindered or electron-deficient positions.

Mechanistic Insight: Copper-Catalyzed C-H Activation

The direct reaction of an electrophilic reagent with benzoxazole (an electron-deficient heterocycle) is counter-intuitive. The reaction proceeds via a Copper-Catalyzed C-H Activation , where the copper center reverses the polarity of the benzoxazole C2 position, making it nucleophilic enough to attack the electrophilic reagent.

The Catalytic Cycle (Graphviz Visualization)

G Start Benzoxazole Substrate Int_A Intermediate A (Cu-Benzoxazole) Start->Int_A Base, -HX Cu_Pre Cu(I) Catalyst (active species) Cu_Pre->Int_A Int_B Intermediate B (Oxidative Addition/Metathesis) Int_A->Int_B + Reagent Reagent Electrophilic Reagent (N-SCF3-Saccharin) Reagent->Int_B Int_B->Cu_Pre Regeneration Product 2-(Trifluoromethylthio)benzoxazole Int_B->Product Reductive Elimination Byproduct Saccharin (H-Sacc) Int_B->Byproduct

Figure 1: Proposed catalytic cycle for the Cu-mediated trifluoromethylthiolation. The base facilitates the formation of the organocopper intermediate (Int A), which then reacts with the electrophilic N-SCF3 reagent.

Experimental Protocol: C-H Trifluoromethylthiolation

Objective: Synthesis of 2-((trifluoromethyl)thio)benzo[d]oxazole from benzo[d]oxazole. Reagent: N-Trifluoromethylthiosaccharin (Shen's Reagent). Scale: 0.5 mmol.

Materials & Equipment[1][2]
  • Substrate: Benzo[d]oxazole (0.5 mmol)

  • Reagent: N-Trifluoromethylthiosaccharin (0.6 mmol, 1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (10 mol%) or bipyridine

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Vessel: 10 mL Schlenk tube or sealed pressure vial with magnetic stir bar.

Step-by-Step Workflow
  • Catalyst Pre-complexation (Optional but Recommended):

    • In the reaction vial, add CuI (9.5 mg, 0.05 mmol) and 1,10-Phenanthroline (9.0 mg, 0.05 mmol).

    • Add 1.0 mL of anhydrous DCE. Stir at room temperature for 10 minutes until a homogeneous colored complex forms (usually orange/red).

  • Substrate Addition:

    • Add Benzo[d]oxazole (59.6 mg, 0.5 mmol) to the vial.

    • Add the base

      
       (103.5 mg, 0.75 mmol). Note: Ensure the base is finely ground.
      
  • Reagent Addition:

    • Add N-Trifluoromethylthiosaccharin (169 mg, 0.6 mmol) in one portion.

    • Safety Note: While stable, handle the reagent in a fume hood. Avoid contact with skin.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80–100 °C .

    • Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (eluent: Hexane/EtOAc 9:1) or LC-MS. The product usually has a higher Rf than the starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM, 10 mL) and filter through a small pad of Celite to remove inorganic salts.

    • Wash the filtrate with saturated

      
       (2 x 10 mL) to remove the saccharin byproduct (which is acidic/soluble in base).
      
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Gradient: 100% Hexane

      
       5% EtOAc/Hexane. (The product is non-polar).
      
Yield Expectations
  • Typical Yield: 75–90%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Inefficient C-H activationSwitch base to

(silver assists in C-H abstraction) or increase Temperature to 120°C.
Homocoupling of Substrate Oxidative coupling (Bis-benzoxazole)Ensure inert atmosphere (

/Ar) is strictly maintained. Oxygen promotes homocoupling.
Reagent Decomposition Moisture sensitivityAlthough "shelf-stable," the reagent hydrolyzes over time in wet solvents at high heat. Use freshly distilled/dried solvents.
Saccharin Contamination Incomplete Work-upThe saccharin byproduct can co-elute. Ensure the

or dilute

wash is thorough during work-up.

References

  • Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). "Electrophilic Trifluoromethylthiolation Reagents: Evolution and Applications." Chemical Reviews, 115(2), 731–764.

  • Shao, X., Wang, X., Yang, T., Lu, L., & Shen, Q. (2013).[2] "Highly Selective Copper-Catalyzed Trifluoromethylthiolation of Aryl and Vinyl Boronic Acids with a Shelf-Stable Electrophilic Reagent." Angewandte Chemie International Edition, 52(12), 3457–3460.

  • Wang, X., et al. (2014). "Copper-Catalyzed C-H Trifluoromethylthiolation of Heteroarenes." Journal of Organic Chemistry.
  • TCI Chemicals. "Trifluoromethylthiolation Reagents Product Guide."

Sources

Application Notes and Protocols for 5-[(trifluoromethyl)thio]benzoxazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-[(trifluoromethyl)thio]benzoxazole derivatives as potential anticancer agents. This document outlines the scientific rationale, key mechanisms of action based on structurally related compounds, and detailed protocols for in vitro evaluation.

Introduction: The Therapeutic Potential of Fluorinated Benzoxazoles in Oncology

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) or trifluoromethylthio (-SCF3) group, can significantly enhance a molecule's therapeutic properties.[2][3] The trifluoromethyl group, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[2][3][4] Consequently, 5-[(trifluoromethyl)thio]benzoxazole derivatives represent a promising class of compounds for the development of novel anticancer agents. While direct and extensive studies on this specific substitution pattern are emerging, data from structurally similar fluorinated benzoxazoles and other heterocyclic compounds provide a strong rationale for their investigation.[4][5]

Unraveling the Mechanism of Action: Insights from Related Compounds

Based on the current body of research on benzoxazole derivatives and trifluoromethyl-containing anticancer agents, several key signaling pathways are likely implicated in the therapeutic action of 5-[(trifluoromethyl)thio]benzoxazole derivatives. The primary mechanisms appear to converge on the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways.

Induction of Apoptosis via the Intrinsic Pathway

A predominant mechanism of action for many anticancer benzoxazole derivatives is the induction of apoptosis.[6][7][8] Evidence suggests that these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This is often characterized by the activation of initiator caspases like caspase-9, followed by the executioner caspase-3, leading to the cleavage of essential cellular proteins and ultimately, cell death.[6][9][10] The process is often accompanied by a decrease in the mitochondrial membrane potential and an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][11]

5-[(trifluoromethyl)thio]benzoxazole 5-[(trifluoromethyl)thio]benzoxazole Mitochondrial Stress Mitochondrial Stress 5-[(trifluoromethyl)thio]benzoxazole->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 (active) Caspase-3 (active) Caspase-9 (active)->Caspase-3 (active) Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 (active) Substrate Cleavage Substrate Cleavage Caspase-3 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.
Inhibition of Pro-Survival Signaling Pathways

1. VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[7][8] By blocking VEGFR-2, these compounds can inhibit downstream signaling cascades, such as the PI3K/Akt and MEK/ERK pathways, which are vital for endothelial cell proliferation, survival, and migration.[12][14][15] This anti-angiogenic activity contributes significantly to their overall anticancer effect.

2. GST P1-1 Inhibition: Glutathione S-transferase P1-1 (GST P1-1) is an enzyme frequently overexpressed in cancer cells and is associated with drug resistance.[16][17][18][19] Inhibition of GST P1-1 can sensitize cancer cells to chemotherapy and induce apoptosis. Some trifluoromethyl-containing benzoxazole derivatives have been designed as inhibitors of human GST P1-1, suggesting another potential target for this class of compounds.[2]

Experimental Protocols

The following protocols provide a standardized workflow for the initial in vitro evaluation of 5-[(trifluoromethyl)thio]benzoxazole derivatives.

cluster_0 In Vitro Evaluation Workflow Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Cytotoxicity Assay (MTT)->Cell Cycle Analysis (PI) Data Analysis Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI)->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Experimental workflow for in vitro testing.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 5-[(trifluoromethyl)thio]benzoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability versus the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][17][19][20]

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][6][12][21]

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cell suspension dropwise into 3 mL of cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Data Presentation: Summarizing Anticancer Activity

The cytotoxic activity of novel compounds is typically summarized in a table format, presenting the IC50 values against a panel of cancer cell lines. While specific data for 5-[(trifluoromethyl)thio]benzoxazole derivatives is limited, the following table presents hypothetical data based on the activity of structurally related trifluoromethyl-containing heterocyclic compounds to serve as an example.[4][5][22]

Derivative CodeModificationMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
BTB-1 5-[(trifluoromethyl)thio]-Data to be determinedData to be determinedData to be determined
Ref-Cmpd 1 5-(trifluoromethyl)-benzoxazole5.2 ± 0.68.1 ± 0.912.5 ± 1.4
Ref-Cmpd 2 2-Aryl-5-(trifluoromethyl)benzoxazole2.8 ± 0.34.5 ± 0.57.9 ± 0.8
Doxorubicin Positive Control0.9 ± 0.11.2 ± 0.21.5 ± 0.2

Note: The data for Ref-Cmpd 1 and 2 are illustrative and compiled from findings on similar compound classes.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2022). RSC Publishing. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • GSTP1 and cancer: Expression, methylation, polymorphisms and signaling (Review). (2020). Spandidos Publications. Retrieved from [Link]

  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • GSTP1 and cancer: Expression, methylation, polymorphisms and signaling (Review). (2020). Spandidos Publications. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • GSTP1 and cancer: Expression, methylation, polymorphisms and signaling (Review). (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). MDPI. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. (2017). AACR Journals. Retrieved from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]

  • Caspase activation by anticancer drugs: the caspase storm. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Unveiling Benzoxazole‐Substituted Thiazolyl‐Pyrazole Derivatives Inducing Apoptosis by Targeting β‐Tubulin and Caspase‐3. (2023). ResearchGate. Retrieved from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][12][20]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Caspase-3 Activators as Anticancer Agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Unveiling Benzoxazole‐Substituted Thiazolyl‐Pyrazole Derivatives Inducing Apoptosis by Targeting β‐Tubulin and Caspase‐3. (2023). Semantic Scholar. Retrieved from [Link]

  • In-vitro Anti-cancer Assay and Apoptotic Cell Pathway of Newly Synthesized Benzoxazole-N-Heterocyclic Hybrids as Potent Tyrosine Kinase Inhibitors. (2019). ResearchGate. Retrieved from [Link]

  • N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. (2019). ResearchGate. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). AWS. Retrieved from [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][12][20]benzothiazinium Chloride as Anticancer Agent. (2024). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-[(trifluoromethyl)thio]benzoxazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-[(Trifluoromethyl)thio]benzoxazole Cyclization

Executive Summary

The synthesis of 5-[(trifluoromethyl)thio]benzoxazole is a high-value transformation in medicinal chemistry due to the specific lipophilic properties of the


 moiety (Hansch 

).[1] However, the cyclization of 2-amino-4-[(trifluoromethyl)thio]phenol is frequently plagued by low yields.

This guide addresses the two primary failure modes:

  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), significantly reducing the nucleophilicity of the amine and retarding the initial condensation step.
  • Oxidative Instability: The aminophenol precursor is highly susceptible to oxidation, leading to "black tar" polymerization before cyclization occurs.

Part 1: Diagnostic Workflow

Before altering chemical equivalents, diagnose the failure mode using the visual logic tree below.

TroubleshootingFlow start Observation: Low Yield tlc Analyze Crude TLC/LCMS start->tlc sm_remains Starting Material (SM) Persists tlc->sm_remains Incomplete Conv. sm_gone SM Consumed, Multiple Spots/Tar tlc->sm_gone Decomposition temp_issue Issue: Kinetic Barrier (Electronic Deactivation) sm_remains->temp_issue ox_issue Issue: Oxidative Instability of Aminophenol sm_gone->ox_issue sol_temp Action: Switch to PPA or High-Boiling Solvent (Xylene) temp_issue->sol_temp sol_inert Action: Degas Solvents, Use Freshly Recrystallized SM ox_issue->sol_inert

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure based on crude mixture analysis.

Part 2: Critical Troubleshooting Modules

Module A: Overcoming Electronic Deactivation (The "Stalled Reaction")

The Problem: The


 group at the 5-position (para to the amine in the precursor) pulls electron density away from the nitrogen lone pair. Standard protocols (e.g., refluxing ethanol with aldehyde) often fail because the amine is too sluggish to attack the electrophile.

The Protocol Fix: You must increase the reaction temperature and acidity to force the condensation.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent Ethanol or Methanol (Reflux ~78°C)Xylene (140°C) or Polyphosphoric Acid (PPA)
Catalyst None or weak acid

-TsOH (5-10 mol%)
or PPA (Solvent/Cat)
Water Mgmt Open airDean-Stark Trap (Azeotropic removal)

Experimental Adjustment:

  • Solvent Switch: Move to Xylene or Chlorobenzene.

  • Catalysis: Add 10 mol%

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Setup: Use a Dean-Stark apparatus. The formation of the oxazole ring releases one equivalent of water. If this water is not removed, the equilibrium will favor the open-chain amide intermediate, preventing cyclization.

Expert Tip: If using PPA (Polyphosphoric Acid), heat to 120–130°C. PPA acts as both a solvent and a dehydrating agent, driving the cyclization efficiently despite the deactivated amine [1].

Module B: Precursor Quality Control (The "Black Tar" Issue)

The Problem: 2-amino-4-[(trifluoromethyl)thio]phenol is an electron-rich aromatic system prone to rapid oxidation by atmospheric oxygen. Oxidized quinone-imine species polymerize into dark, insoluble tars that trap your product.

The Protocol Fix:

  • Visual Check: The starting aminophenol should be off-white or pale yellow. If it is dark brown/black, do not proceed .

  • Purification: Recrystallize the precursor from Ethanol/Water containing a pinch of sodium dithionite (

    
    ) as a reducing agent.
    
  • Inert Atmosphere: Perform all weighing and transfers under Nitrogen or Argon. Degas reaction solvents by sparging with inert gas for 15 minutes prior to heating.

Part 3: Mechanistic Insight

Understanding why the reaction fails allows for better control.

Mechanism Precursor 2-Amino-4-(SCF3)phenol (Nucleophile) Intermediate Amide/Imidate Intermediate Precursor->Intermediate Slow Attack (Deactivated by SCF3) Electrophile Orthoester / Acid (Electrophile) Electrophile->Intermediate TS Cyclization TS (Rate Limiting Step) Intermediate->TS -H2O (Requires Acid/Heat) Product 5-(SCF3)Benzoxazole TS->Product

Figure 2: Reaction pathway highlighting the rate-limiting nucleophilic attack caused by the electron-withdrawing nature of the


 group.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I introduce the


 group after forming the benzoxazole ring? 
A:  Yes, and this is often the superior route if the aminophenol cyclization yields are <30%.
  • Protocol: Synthesize 5-bromobenzoxazole first (high yield standard synthesis).

  • Functionalization: React 5-bromobenzoxazole with

    
     (or 
    
    
    
    -trifluoromethylthiosaccharin) using a Copper catalyst (
    
    
    ) and bipyridine ligand in DMF at 100°C. This "Late-Stage Trifluoromethylthiolation" avoids the oxidation issues of the aminophenol [2, 3].

Q2: My reaction goes to completion but the yield is low after column chromatography. Where is the product? A: The


 group makes the molecule significantly more lipophilic (greasy) than standard benzoxazoles.
  • Check: It likely eluted much faster than expected, possibly with the solvent front.

  • Fix: Use a less polar mobile phase (e.g., 100% Hexanes to 5% EtOAc/Hexanes) and check the early fractions.

Q3: Is the


 group stable to PPA (Polyphosphoric Acid)? 
A:  Generally, yes. The 

group is stable under acidic conditions. However, it is sensitive to strong nucleophiles or reducing conditions. Avoid using strong bases (like

or

) during workup, as they can attack the sulfur atom [4].

Q4: I see a spot on TLC that corresponds to the amide intermediate, but it won't cyclize. A: This confirms the "Dehydration Trap."

  • Fix: Add a water scavenger. If you are not using a Dean-Stark trap, add activated 4Å Molecular Sieves to the reaction vessel. Alternatively, switch the solvent to glacial acetic acid or use Eaton’s Reagent (

    
     in Methanesulfonic acid) to force the dehydration.
    

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Benzoxazole Synthesis: Catalyst and Temperature Optimization. Retrieved from

  • Xu, C., et al. (2015).[4] Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. Retrieved from

  • Yang, Y., et al. (2023).[5] Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science. Retrieved from

  • Glenadel, Q., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes. Organic Chemistry Frontiers. Retrieved from

Sources

Technical Support Center: Purification of 5-[(Trifluoromethyl)thio]benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SCF3-BZ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary

You are likely encountering difficulties purifying 5-[(trifluoromethyl)thio]benzoxazole due to three converging physicochemical factors:

  • Extreme Lipophilicity: The

    
     group (Hansch 
    
    
    
    ) causes the molecule to elute near the solvent front on standard silica, often co-eluting with non-polar impurities.
  • Lewis Basicity: The benzoxazole nitrogen interacts with acidic silanols on silica gel, causing peak tailing that masks impurities.

  • Regioisomer Similarity: If synthesized via C-H functionalization, the 5- and 6-isomers possess nearly identical dipole moments, making separation via standard flash chromatography difficult.

This guide provides a self-validating purification workflow designed to isolate high-purity intermediates for drug development.

Module 1: Chromatographic Strategy (The "Lipophilicity Trap")

User Issue: "My product elutes immediately with the solvent front even in 5% EtOAc/Hexane."

Root Cause Analysis

The trifluoromethylthio (


) group is one of the most lipophilic motifs in medicinal chemistry.[1] It renders the molecule significantly less polar than the parent benzoxazole. Standard gradients (e.g., 0-50% EtOAc) are too strong, causing "retention loss."
Protocol: The "Low-Eluotropic" Gradient

Do not use Dichloromethane (DCM) or Methanol (MeOH) in the initial purification. They are too polar.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Pre-treatment: Slurry the silica in Hexane + 1% Triethylamine (Et3N) .

    • Why? The Et3N neutralizes acidic silanol sites, preventing the benzoxazole nitrogen from "sticking" and tailing. This sharpens the peak, allowing better separation from impurities.

  • Mobile Phase A: 100% n-Pentane (or n-Hexane).

  • Mobile Phase B: 5% Diethyl Ether (or MTBE).

    • Note: Ether provides better selectivity than EtOAc for lipophilic sulfur compounds.

  • Gradient:

    • 0–5 CV (Column Volumes): 100% A (Isocratic).

    • 5–15 CV: 0%

      
       10% B.
      
    • 15–20 CV: 10%

      
       20% B.
      

Validation Step: Run a TLC in 100% Hexane. If


, switching to Pentane is mandatory.

Module 2: Regioisomer Separation (The "Hidden Impurity")

User Issue: "NMR shows a mixture of 5- and 6-isomers, but I see only one spot on TLC."

Root Cause Analysis

In electrophilic trifluoromethylthiolation (e.g., using AgSCF3 or Billard's reagent), the C5 and C6 positions of benzoxazole are electronically similar. The resulting isomers often co-crystallize and co-elute on silica.

Troubleshooting Guide: Separation Matrix
MethodSuitabilityConditionsWhy it works
Normal Phase (Silica) LowToluene / Acetone (99:1)Toluene interacts with the

-system; isomers often have slightly different

-stacking abilities.
Reverse Phase (C18) High Water / MeCN + 0.1% Formic AcidThe hydrophobic surface area difference between 5- and 6-substituted isomers is amplified in aqueous media.
Recrystallization MediumHexane / EtOH (Hot/Cold)Regioisomers disrupt each other's crystal lattice. Slow cooling often precipitates the major isomer (usually C5).
Protocol: High-Resolution Separation (Prep-HPLC)

If flash chromatography fails, use this Prep-HPLC method:

  • Column: C18-Phenyl (e.g., XSelect CSH Phenyl-Hexyl).

    • Why? The phenyl-hexyl phase offers

      
       interactions with the benzoxazole core, enhancing selectivity for positional isomers compared to standard C18.
      
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 60% MeCN to 80% MeCN over 20 minutes (Isocratic hold may be required).

Module 3: Metal Scavenging (Copper/Silver Removal)

User Issue: "My product is green/gray or has high residual metal content."

Root Cause Analysis

Reactions involving


 or Cu-catalyzed cross-coupling often leave colloidal metal residues that pass through silica plugs. The benzoxazole nitrogen can weakly chelate these metals, carrying them into the final product.
Protocol: The Chelation Wash

Do not rely on silica filtration alone.

  • Dissolve the crude residue in Ethyl Acetate .

  • Wash organic layer

    
     with 10% aqueous EDTA (Ethylenediaminetetraacetic acid)  at pH 8–9.
    
    • Why? EDTA has a much higher binding constant (

      
      ) for Cu/Ag than the benzoxazole nitrogen, effectively stripping the metal into the aqueous phase.
      
  • Wash

    
     with Brine.
    
  • Dry over

    
     and concentrate.
    

Alternative (Solid Phase): Add Thiol-modified Silica (Si-Thiol) to the crude solution (50 wt% relative to mass). Stir for 2 hours, then filter. The thiol groups on the silica irreversibly bind soft metals like Ag and Cu.

Workflow Visualization

The following diagram illustrates the decision logic for purifying crude 5-[(trifluoromethyl)thio]benzoxazole mixtures.

PurificationWorkflow Start Crude Reaction Mixture MetalCheck Check Color/Metal Content (Green/Gray?) Start->MetalCheck Scavenge EDTA Wash or Si-Thiol Treatment MetalCheck->Scavenge High Metal TLC_Check TLC Analysis (Hexane/EtOAc 9:1) MetalCheck->TLC_Check Low Metal Scavenge->TLC_Check Decision_Rf Is Rf > 0.8? TLC_Check->Decision_Rf Decision_Spot Single Spot? Decision_Rf->Decision_Spot No (Retained) Method_A Method A: Flash Chrom. (Pentane/Ether + 1% TEA) Decision_Rf->Method_A Yes (Too Lipophilic) Method_B Method B: Standard Flash (Hexane/EtOAc) Decision_Spot->Method_B Yes (Pure Regioisomer) Method_C Method C: C18-Phenyl HPLC (Isomer Separation) Decision_Spot->Method_C No (Isomer Mixture)

Figure 1: Decision tree for purification based on lipophilicity and impurity profile.

FAQ: Stability & Handling

Q: Is the


 group stable to hydrolysis during aqueous workup? 
A:  Generally, yes. The 

bond is robust. However, avoid strong aqueous bases (e.g., 6M NaOH) at high temperatures, as nucleophilic aromatic substitution could displace the

group if the benzoxazole ring is electron-deficient.

Q: My product is turning into a sulfoxide (


) over time. Why? 
A:  The sulfur atom is prone to oxidation.
  • Prevention:[2] Store the purified compound under Argon/Nitrogen at -20°C.

  • During Purification: Avoid using peroxide-containing ethers (THF/Ether) that haven't been tested for peroxides. Use freshly distilled solvents or HPLC-grade MTBE.

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity III) is excellent for benzoxazoles as it avoids the protonation issues seen with acidic silica. It is recommended if you observe significant streaking despite using Triethylamine.

References

  • Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015).[3] Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions.[3] Chemical Reviews, 115(2), 731–764. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]

  • Yin, G., et al. (2017). Copper-Assisted Oxidative Trifluoromethylthiolation of 2,3-Allenoic Acids with AgSCF3. Organic Letters, 19(17), 4624-4627.[4] [Link]

Sources

Technical Guide: Stability of 5-[(Trifluoromethyl)thio]benzoxazole Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-[(trifluoromethyl)thio]benzoxazole under basic conditions. It is designed for researchers conducting synthesis, purification, or biological assays involving this fluorinated heterocycle.

Core Stability Analysis: The "Weak Link" Paradox

When working with 5-[(trifluoromethyl)thio]benzoxazole, researchers often misidentify the source of instability. A common misconception is that the C–S bond (connecting the trifluoromethylthio group to the benzene ring) is the labile point.

The Reality: The C(aryl)–SCF₃ bond is kinetically robust under most basic conditions. The primary failure mode is the nucleophilic ring-opening of the benzoxazole heterocycle , a process significantly accelerated by the electron-withdrawing nature of the –SCF₃ substituent.

Mechanistic Insight (Causality)
  • The SCF₃ Effect: The trifluoromethylthio group is a strong electron-withdrawing group (Hammett constant

    
    ). It pulls electron density away from the benzoxazole core.
    
  • Activation of C2: This electron withdrawal increases the electrophilicity of the C2 position (the carbon between the nitrogen and oxygen).

  • The Failure Mode: In the presence of strong nucleophiles (OH⁻, RO⁻), the hydroxide ion attacks C2, leading to ring opening and the formation of 2-amino-4-[(trifluoromethyl)thio]phenol derivatives.

Troubleshooting Guide: Diagnosing Instability

Use this decision matrix to identify if your experimental conditions are compromising the molecule.

Issue 1: "My product disappeared during aqueous workup."
  • Symptom: Loss of product mass after washing with 1M NaOH or prolonged exposure to basic aqueous layers.

  • Diagnosis: Base-Mediated Hydrolysis (Ring Opening).

  • Explanation: While benzoxazoles are generally stable, the 5-SCF₃ group activates the ring. Prolonged contact with strong bases (pH > 12) hydrolyzes the oxazole ring to the corresponding formamide or aminophenol.

  • Solution:

    • Switch Bases: Use mild buffers (Sat. NaHCO₃ or Phosphate buffer pH 8) instead of NaOH/KOH.

    • Cold Workup: Perform all aqueous washes at 0°C to kinetically inhibit hydrolysis.

Issue 2: "I see a new fluorine peak in 19F NMR, but the mass is correct."
  • Symptom: The reactant peak (

    
     -42 to -44 ppm) shifts slightly, or a new peak appears around the same region.
    
  • Diagnosis: Formation of the o-Amidophenol Intermediate.

  • Explanation: The ring has opened, but the SCF₃ group is still attached to the benzene ring. The chemical environment of the fluorine atoms has changed due to the loss of the rigid heterocyclic structure.

  • Solution: Re-cyclize the product. Treat the crude mixture with a dehydrating acid (e.g., p-TsOH in toluene, reflux) to close the ring back to the benzoxazole.

Issue 3: "Can I use t-BuOK or NaH for alkylation?"
  • Symptom: Complete decomposition or complex mixtures (tar).

  • Diagnosis: Nucleophilic Attack vs. Deprotonation.

  • Explanation: Alkoxides are both bases and nucleophiles. They can attack the C2 position faster than they deprotonate a side chain, especially in polar aprotic solvents (DMF, DMSO).

  • Solution: Use non-nucleophilic bases like LiHMDS , NaHMDS , or Cs₂CO₃ (sterically hindered or inorganic bases) to avoid C2 attack.

Strategic Base Selection (FAQ)

Base ClassRecommended?Risk LevelNotes
Carbonates (K₂CO₃, Cs₂CO₃) YES LowIdeal for Suzuki/Sonogashira couplings. Stable up to 100°C.
Phosphates (K₃PO₃) YES LowExcellent buffering capacity; prevents pH spikes.
Hydroxides (NaOH, KOH) NO HighCauses rapid ring opening, especially > pH 12.
Alkoxides (NaOMe, t-BuOK) NO CriticalActs as a nucleophile; attacks C2 to form ortho-esters/amides.
Amides (LiHMDS, LDA) CONDITIONAL MediumSafe at -78°C; risk of nucleophilic attack at RT.

Visualized Pathways

Figure 1: Decomposition Pathway vs. Stable Pathway

This diagram illustrates the competing reaction pathways. The red path indicates the failure mode (Ring Opening), while the green path indicates the stable retention of the SCF₃ group.

DecompositionPathway Start 5-[(Trifluoromethyl)thio]benzoxazole Intermediate Tetrahedral Intermediate (at C2 Position) Start->Intermediate Nucleophilic Attack Stable Stable C-S Bond (No cleavage of SCF3) Start->Stable Resistance to Elimination Base Strong Base (OH- / RO-) Base->Start RingOpen Ring Opening (N-Formyl-2-amino-4-SCF3-phenol) Intermediate->RingOpen C-O Bond Cleavage

Caption: The primary instability risk is the nucleophilic attack at the C2 position (Red Path), not the cleavage of the C-SCF3 bond (Green Path).

Figure 2: Base Selection Decision Tree

BaseSelection Question Select Base for Reaction Type Is the base also a nucleophile? (e.g., OH-, OMe-, NH2-) Question->Type Nucleophilic YES (Nucleophilic) Type->Nucleophilic NonNuc NO (Non-Nucleophilic) Type->NonNuc ResultBad High Risk of Ring Opening (Avoid unless < -78°C) Nucleophilic->ResultBad ResultGood Safe Zone (Cs2CO3, K3PO4, LiHMDS) NonNuc->ResultGood

Caption: Protocol for selecting reagents to minimize benzoxazole degradation.

Validated Experimental Protocol: Stability Assay

To empirically verify the stability of your specific derivative before committing to a large-scale reaction, perform this micro-assay.

Objective: Determine the half-life of the benzoxazole ring in your target solvent/base system.

  • Preparation: Dissolve 10 mg of 5-[(trifluoromethyl)thio]benzoxazole in 0.5 mL of the reaction solvent (e.g., DMF, THF).

  • Control: Take a 50 µL aliquot, dilute with CDCl₃/DMSO-d6, and acquire a ¹⁹F NMR (Reference t=0).

  • Challenge: Add 2 equivalents of the intended base (e.g., K₂CO₃) and heat to the target temperature (e.g., 80°C).

  • Monitoring:

    • Sample at t = 1 hour and t = 4 hours.

    • Pass Criteria: Single fluorine peak remains at original shift (

      
       ~ -42 ppm).
      
    • Fail Criteria: Appearance of new peaks (hydrolysis products) or disappearance of signal (degradation).

References

  • Synthesis and Reactivity of Ar-SCF3

    • Teverovskiy, G., Surry, D. S., & Buchwald, S. L. (2011). "Pd-Catalyzed Synthesis of Ar-SCF3 Compounds Under Mild Conditions".
    • Insight: Establishes the robustness of the Ar-SCF3 bond under palladium-catalyzed cross-coupling conditions (using carbonate/phosph
  • Benzoxazole Ring Stability

    • Xu, D., et al. (2013). "Merging the ring opening of benzoxazoles with secondary amines...". Green Chemistry.
    • Insight: Details the mechanism of nucleophilic attack at the C2 position of benzoxazoles, which is the primary decomposition p
  • General Benzoxazole Synthesis & Properties

    • Wang, L., et al. (2016). "General Synthesis of 2-Substituted Benzoxazoles...". MDPI Molecules.
    • Insight: Provides standard conditions for benzoxazole formation and stability d

Overcoming volatility issues during isolation of fluorinated benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzoxazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the volatility issues commonly encountered during the isolation and purification of these valuable compounds. The integration of fluorine atoms into the benzoxazole scaffold can significantly alter the molecule's physicochemical properties, leading to unique challenges in handling and purification.[1] This resource is designed to provide both theoretical understanding and practical, field-proven solutions to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: How does fluorination impact the volatility of benzoxazole compounds?

The introduction of fluorine, the most electronegative element, into a benzoxazole molecule has a profound effect on its intermolecular forces and, consequently, its volatility.[1] Fluorine substitution can decrease the polarizability of the molecule, leading to weaker van der Waals interactions. While the C-F bond itself is highly polar, in many polyfluorinated compounds, the individual bond dipoles can cancel each other out, resulting in a low overall molecular dipole moment. This reduction in intermolecular forces means less energy is required to transition the compound from the liquid to the gaseous phase, thus increasing its volatility compared to non-fluorinated analogues.

Furthermore, fluorination can shield the heterocyclic core, preventing strong intermolecular interactions like π-π stacking. The altered electronic properties can also influence hydrogen bonding capabilities.[1] It is this unique combination of factors that often leads to the unexpected volatility of fluorinated benzoxazoles.

Q2: What are the primary challenges in purifying volatile fluorinated benzoxazoles?

The primary challenges stem directly from the compounds' volatility and unique chemical properties:

  • Sample Loss During Solvent Removal: Significant loss of the target compound can occur during standard solvent evaporation techniques like rotary evaporation, especially when conducted at elevated temperatures or under high vacuum.[2][3]

  • Co-elution in Chromatography: The altered polarity and unique intermolecular interactions of fluorinated compounds can lead to difficulties in separating them from structurally similar impurities, both fluorinated and non-fluorinated, using standard chromatographic methods.[4]

  • Thermal Instability: While the C-F bond is strong, the overall stability of the molecule, particularly at elevated temperatures used in some purification techniques, can be a concern, potentially leading to degradation.[5]

  • Crystallization Difficulties: The modified solubility profile of fluorinated benzoxazoles can make finding a suitable solvent system for crystallization challenging.[4][6]

Q3: What are the best practices for handling and storing volatile fluorinated compounds?

Proper handling and storage are critical to maintain the integrity and concentration of your volatile fluorinated benzoxazoles.

  • Sealed Containers: Always store these compounds in tightly sealed containers to prevent evaporation. For long-term storage, consider vials with PTFE-lined caps or Mininert valves.[7]

  • Controlled Temperature: Store samples at low temperatures (refrigerated or frozen) to minimize evaporative loss. When preparing to use a standard, it should be allowed to come to room temperature slowly while still sealed to avoid condensation, and handled quickly once opened.[8]

  • Minimize Headspace: Transfer samples to smaller vials as the volume decreases to minimize the amount of headspace, which can reduce evaporation.

  • Work in a Ventilated Area: Due to their volatility, always handle these compounds in a well-ventilated fume hood to avoid inhalation.[9]

Troubleshooting Guide

This section addresses specific experimental problems you may encounter during the isolation of volatile fluorinated benzoxazoles.

Issue 1: Significant loss of my compound during solvent removal via rotary evaporation.

Q: I've completed my reaction and extraction, but after rotary evaporation, my yield is extremely low or non-existent. What is happening and how can I prevent this?

Causality: This is a classic problem when dealing with volatile compounds. Standard rotary evaporation conditions (e.g., 40°C water bath and high vacuum) can be too harsh, causing your fluorinated benzoxazole to co-evaporate with the solvent.[2][3][10] The principle of rotary evaporation is to lower the boiling point of the solvent under reduced pressure, but this also lowers the boiling point of your volatile product.[11]

Solution Protocol:

  • Temperature Reduction: The first and most critical step is to reduce or eliminate heat. Many common organic solvents (e.g., dichloromethane, ethyl acetate) have low boiling points under vacuum, even at room temperature or below.[3]

    • Action: Remove the heating bath or use a room temperature water bath. For extremely volatile compounds, a cryo-cooled bath (e.g., ice-water or cooled ethanol) can be used.

  • Controlled Vacuum Application: Instead of applying the full vacuum from your pump, which may be too strong, control the pressure carefully.

    • Action: Gradually apply the vacuum and watch for the solvent to begin boiling gently. If you see bumping or rapid boiling, slightly reduce the vacuum. The goal is a controlled, steady evaporation.

  • Use a Bump Trap: Always use a bump trap between your flask and the rotary evaporator to catch any material that may "bump" over due to rapid boiling.[12]

  • Consider Alternative Techniques: If rotary evaporation continues to result in sample loss, consider less aggressive solvent removal methods.

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a suitable freezing point (like tert-butanol/water mixtures), lyophilization can be a gentle alternative for removing solvents without significant sample loss due to volatility.[13]

    • Nitrogen Blowdown: For small volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent at room temperature.

Data Presentation: Recommended Rotary Evaporation Parameters

SolventBoiling Point (°C at atm)Recommended Bath Temp (°C)Target Pressure (mbar)Rationale
Dichloromethane400 - 20150 - 200Very volatile; requires minimal energy input for evaporation under vacuum.
Ethyl Acetate7720 - 3070 - 100Moderate volatility; room temperature bath is often sufficient.
Hexanes6920150 - 200High volatility; no external heat is typically needed.
Acetonitrile8225 - 3580 - 120Higher boiling point but still requires careful control.

Note: These are starting points. The optimal conditions will depend on the specific volatility of your compound.

Issue 2: My fluorinated benzoxazole is co-eluting with impurities during column chromatography.

Q: I'm running flash chromatography on silica gel, but I can't get clean separation of my product from a non-polar impurity. How can I improve my separation?

Causality: Fluorination significantly alters a molecule's polarity and its interactions with stationary phases. Highly fluorinated compounds can be surprisingly non-polar and may exhibit unique "fluorous-fluorous" interactions.[4] This can lead to poor separation from other non-polar impurities on standard silica or alumina columns.

Solution Protocol:

  • Optimize Your Solvent System:

    • Action: Perform a thorough thin-layer chromatography (TLC) analysis with a wide range of solvent systems. Try less common solvents. For example, if you are using a standard hexane/ethyl acetate gradient, consider adding a small amount of a different solvent like dichloromethane or toluene to alter the selectivity.

  • Switch to Reverse-Phase Chromatography:

    • Action: If your compound is sufficiently soluble in polar solvents, reverse-phase high-performance liquid chromatography (RP-HPLC) is often an excellent choice for purifying fluorinated compounds.[4] The C18 stationary phase will interact differently with your fluorinated compound and impurities compared to silica gel.

  • Consider Fluorous Solid-Phase Extraction (F-SPE):

    • Action: For highly fluorinated benzoxazoles, F-SPE can be a powerful purification technique. This method utilizes a stationary phase with perfluorinated carbon chains. Highly fluorinated compounds are strongly retained and can be selectively eluted with a fluorinated solvent, while non-fluorinated impurities pass through.[4]

  • Gas Chromatography (GC):

    • Action: Given the volatility of your compound, Gas Chromatography (GC) may be a viable option for both analysis and purification (preparative GC).[14][15][16] This technique separates compounds based on their boiling points and interactions with the column's stationary phase.

Visualization: Purification Strategy Decision Tree

Below is a decision tree to guide your choice of purification technique for a volatile fluorinated benzoxazole.

Purification_Strategy start Initial Crude Product check_purity Is purity >95% by initial analysis? start->check_purity check_volatility Is the compound significantly volatile? rp_hplc Reverse-Phase HPLC check_volatility->rp_hplc No gc_purification Preparative GC check_volatility->gc_purification Yes crystallization Attempt Crystallization check_purity->crystallization Yes flash_chrom Flash Chromatography (Silica/Alumina) check_purity->flash_chrom No final_product Final Pure Product crystallization->final_product is_separable Good separation on TLC? flash_chrom->is_separable is_separable->final_product Yes is_separable->rp_hplc No is_highly_fluorinated Is the compound highly fluorinated? rp_hplc->is_highly_fluorinated Still impure f_spe Fluorous SPE f_spe->final_product gc_purification->final_product is_highly_fluorinated->check_volatility No is_highly_fluorinated->f_spe Yes

Caption: Decision tree for selecting a purification method.

References

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd.
  • Analysis of Volatile Inorganic Fluorides by Gas Liquid Chromatography.
  • Technical Support Center: Optimization of Purification Methods for Fluorin
  • (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
  • ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROM
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • Rotary Evaporator | Common evaporation & concentr
  • Rotary evaporators. Chemistry Teaching Labs - University of York.
  • Importance of Fluorine in Benzazole Compounds. PMC.
  • What Is It?
  • Rotary evapor
  • Picking the best purification method for your API can be a tricky challenge.
  • Rotary Evapor
  • Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • The Proper Storage and Handling of Vol
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography.
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Purific
  • APIs in Pharmaceutical Industry: An Overview. SepPure Technologies.
  • API Purific
  • Best Practices for Handling and Using Vol
  • “Turn on” fluorescence sensors sensitive to volatile organic solvents/plasticizers -perspective and challenges. PMC.
  • 【Research】Towards Efficient Room Temperature Fluorine Recovery
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
  • Process for the preparation of fluorinated heterocyclic compounds.
  • the impact of fluorination on the volatility of a series of lanthanide complexes. USD RED.
  • Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation.
  • Practical aspects of lyophilization using non-aqueous co-solvent systems. PubMed.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorine Patterning in Room-Temperature Fluorinated Graphite Determined by Solid-State NMR and DFT | Request PDF.
  • Purification of Fluorine by Distill
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Thermal exfoliation of fluorinated graphite | Request PDF.
  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Form
  • Free Full-Text | Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig

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Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift Characterization of 5-[(trifluoromethyl)thio]benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethylthio Group as a Precision Probe in ¹⁹F NMR Spectroscopy

In the landscape of modern drug discovery and materials science, the fluorine-19 (¹⁹F) nucleus offers a unique and powerful lens for molecular characterization. With its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, ¹⁹F NMR spectroscopy provides exceptional sensitivity, second only to proton NMR.[1] What truly sets ¹⁹F NMR apart is its vast chemical shift range—spanning over 800 ppm—which makes it exquisitely sensitive to subtle changes in the local electronic microenvironment.[1][2]

Among the various fluorine-containing moieties, the trifluoromethylthio (SCF₃) group has emerged as a valuable reporter. Its ¹⁹F NMR signal, typically a sharp singlet, serves as a sensitive probe for analyzing molecular interactions, conformational changes, and the electronic nature of its surroundings.[3] This guide provides an in-depth analysis and a predictive characterization of the ¹⁹F NMR chemical shift for 5-[(trifluoromethyl)thio]benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[4][5] We will compare its expected spectral properties against relevant aromatic and heterocyclic analogues, providing the experimental framework necessary for its unambiguous identification and characterization.

The Electronic Influence of the Benzoxazole Scaffold

To predict the ¹⁹F NMR chemical shift of the SCF₃ group on 5-[(trifluoromethyl)thio]benzoxazole, we must first understand the electronic nature of the benzoxazole ring system itself. Benzoxazole is a fused heterocyclic system where a benzene ring is joined to an oxazole ring. The overall electronic effect of this moiety on a substituent at the 5-position is a complex interplay of inductive and resonance effects. The oxygen and nitrogen heteroatoms are electronegative, but they also possess lone pairs that can participate in resonance. Compared to a simple benzene ring, the benzoxazole system is generally considered to be weakly electron-withdrawing. This electronic character will directly influence the shielding of the fluorine nuclei in the attached SCF₃ group and, consequently, its ¹⁹F chemical shift.

Comparative ¹⁹F NMR Chemical Shift Analysis

The ¹⁹F chemical shift of an Ar-SCF₃ group is highly dependent on the electronic properties of the aromatic system to which it is attached. By analyzing experimental data from analogous compounds, we can establish a predictive framework for 5-[(trifluoromethyl)thio]benzoxazole.

Reference Compound Data

The following table summarizes the ¹⁹F NMR chemical shifts for a series of relevant trifluoromethylthio-substituted aromatic and heterocyclic compounds, providing a basis for comparison.

CompoundStructureSubstituent at para-positionElectronic Effect¹⁹F Chemical Shift (δ, ppm) in CDCl₃Reference
Phenyl(trifluoromethyl)sulfanePh-SCF₃-HNeutral-42.77[6]
(4-methoxyphenyl)(trifluoromethyl)sulfaneMeO-Ph-SCF₃-OCH₃Strong Electron-Donating-43.94[6]
(4-methylphenyl)(trifluoromethyl)sulfaneMe-Ph-SCF₃-CH₃Weak Electron-Donating-43.22[6]
(4-fluorophenyl)(trifluoromethyl)sulfaneF-Ph-SCF₃-FWeak Electron-Withdrawing-43.37[6]
(4-bromophenyl)(trifluoromethyl)sulfaneBr-Ph-SCF₃-BrWeak Electron-Withdrawing-42.74[6]
(4-nitrophenyl)(trifluoromethyl)sulfaneO₂N-Ph-SCF₃-NO₂Strong Electron-Withdrawing-41.87[6]
2-((trifluoromethyl)thio)benzo[d]thiazoleBenzothiazole-2-SCF₃N/AElectron-Withdrawing Heterocycle-40.17[6]
Analysis and Prediction for 5-[(trifluoromethyl)thio]benzoxazole

From the data, a clear trend emerges:

  • Electron-Donating Groups (EDGs) like -OCH₃ and -CH₃ increase the electron density on the aromatic ring. This enhances the shielding of the fluorine nuclei, causing an upfield shift (more negative ppm value) relative to the unsubstituted phenyl ring.[6]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ decrease the electron density on the ring, deshielding the fluorine nuclei and causing a downfield shift (less negative ppm value).[6]

The benzothiazole derivative, with its electron-withdrawing heterocyclic system, exhibits a significant downfield shift to -40.17 ppm.[6] The benzoxazole ring system is also generally considered electron-withdrawing, though perhaps to a lesser extent than the benzothiazole system at the 2-position. Therefore, we can predict that the ¹⁹F NMR chemical shift for 5-[(trifluoromethyl)thio]benzoxazole will be shifted downfield relative to the unsubstituted phenyl(trifluoromethyl)sulfane (-42.77 ppm).

Predicted Chemical Shift: A reasonable estimate for the ¹⁹F chemical shift of 5-[(trifluoromethyl)thio]benzoxazole in CDCl₃ would fall in the range of -41.5 to -42.5 ppm . This prediction places it downfield of the simple phenyl analogue, reflecting the electron-withdrawing nature of the benzoxazole moiety, but likely slightly upfield of the benzothiazole analogue.

Key Factors Modulating the ¹⁹F Chemical Shift

The precise chemical shift is not static and can be influenced by several experimental variables. Understanding these factors is critical for consistent and reproducible characterization.

  • Solvent Polarity: ¹⁹F chemical shifts are known to be highly sensitive to the solvent environment.[7] Studies have shown that for trifluoromethyl probes, a change from a non-polar to a polar solvent mixture (e.g., from methanol-rich to water-rich) can induce significant changes in the chemical shift, often several ppm.[7][8] This is due to solvent-solute interactions, including van der Waals forces and electrostatic effects, which alter the electronic shielding of the fluorine nuclei.[7] It is therefore imperative to report the solvent used for any ¹⁹F NMR measurement.

  • Substituent Effects: As demonstrated in the table above, additional substituents on the benzoxazole ring will further modulate the chemical shift. An electron-donating group elsewhere on the ring would shift the signal upfield, while another electron-withdrawing group would cause a further downfield shift.

  • Concentration and Temperature: While generally less dramatic than solvent effects for small molecules, changes in sample concentration and temperature can cause minor shifts due to alterations in intermolecular interactions and molecular motion.

The following diagram illustrates the primary factors that influence the observed ¹⁹F chemical shift of the SCF₃ probe.

Factors Influencing ¹⁹F Chemical Shift of the SCF₃ Group A Observed ¹⁹F Chemical Shift B Molecular Structure (Electronic Effects) B->A B1 Inductive Effects B->B1 B2 Resonance Effects B->B2 B3 Heterocyclic System B->B3 C Solvent Environment (Polarity, H-Bonding) C->A D Experimental Conditions (Temperature, Concentration) D->A

Caption: Key determinants of the SCF₃ group's ¹⁹F NMR chemical shift.

Standardized Protocol for ¹⁹F NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data for 5-[(trifluoromethyl)thio]benzoxazole, the following self-validating protocol is recommended.

Sample Preparation
  • Determine Sample Quantity: Weigh 5-20 mg of the purified 5-[(trifluoromethyl)thio]benzoxazole.

  • Select Deuterated Solvent: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent starting point for many non-polar to moderately polar organic compounds.[4] For comparison across different polarities, consider using Acetone-d₆ or DMSO-d₆.

  • Add Internal Reference Standard (Optional but Recommended): While modern spectrometers can be referenced to the lock signal, the use of an internal standard provides the highest accuracy. Add a small amount of a reference compound with a known, sharp signal that does not overlap with the analyte. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) are common choices.[9][10] Note the exact standard and its concentration.

  • Dissolution and Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample and reference. Gently agitate until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe for the ¹⁹F frequency.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[11]

    • Relaxation Delay (D1): This is a critical parameter. To ensure accurate integration and prevent signal saturation, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei. For small molecules, a D1 of 10-20 seconds is often sufficient, but should be experimentally verified if quantitative analysis is required.[11]

    • Acquisition Time (AQ): Set to 1-2 seconds for adequate resolution.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 4 to 16 scans are typically sufficient for a moderately concentrated sample.

  • Referencing: After acquisition, reference the spectrum to CFCl₃ at 0.00 ppm. If an internal standard was used, calibrate its peak to the known chemical shift value.[9]

The following diagram outlines this comprehensive experimental workflow.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A1 Weigh Sample (5-20 mg) A2 Select & Add Deuterated Solvent A1->A2 A3 Add Internal Reference (Optional) A2->A3 A4 Dissolve & Transfer to NMR Tube A3->A4 B1 Tune Probe to ¹⁹F A4->B1 B2 Lock & Shim B1->B2 B3 Set Acquisition Parameters (D1, NS) B2->B3 B4 Acquire FID B3->B4 C1 Fourier Transform B4->C1 C2 Phase & Baseline Correction C1->C2 C3 Reference Spectrum (to CFCl₃ at 0 ppm) C2->C3 C4 Peak Integration & Analysis C3->C4

Caption: Workflow for ¹⁹F NMR characterization of fluorinated compounds.

Conclusion

The ¹⁹F NMR characterization of 5-[(trifluoromethyl)thio]benzoxazole provides a powerful method for its structural confirmation and for probing its molecular environment. Based on a comparative analysis with structurally related compounds, the SCF₃ group in this molecule is predicted to resonate as a singlet in the range of -41.5 to -42.5 ppm in CDCl₃, a notable downfield shift compared to simple phenyl-SCF₃ analogues, which reflects the electron-withdrawing character of the benzoxazole ring. The precise chemical shift is highly sensitive to the solvent environment, a property that can be exploited to study intermolecular interactions. By adhering to the standardized experimental protocol detailed in this guide, researchers can obtain high-quality, reliable, and reproducible ¹⁹F NMR data, facilitating the confident application of this important heterocyclic compound in drug development and chemical biology.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

  • F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Available at: [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. Available at: [Link]

  • 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Angewandte Chemie. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • 19 F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. Available at: [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Nature Communications. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Available at: [Link]

  • The NMR data of compounds 1-3 and 6 (J in Hz). ResearchGate. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

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  • Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... ResearchGate. Available at: [Link]

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A Comparative Guide to the Membrane Permeability of 5-SCF3 vs. 5-CF3 Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic modification of this core structure is a key tactic in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most impactful modifications is the introduction of fluorine-containing functional groups, with the trifluoromethyl (–CF3) and trifluoromethylthio (–SCF3) moieties being of particular interest.[3][4] This guide provides an in-depth comparison of the membrane permeability of 5-SCF3 and 5-CF3 substituted benzoxazoles, offering experimental insights and theoretical underpinnings to inform rational drug design.

The Critical Role of Physicochemical Properties in Membrane Permeability

The ability of a drug to pass through biological membranes is fundamentally governed by its physicochemical properties. For the 5-SCF3 and 5-CF3 benzoxazole analogs, two key parameters dictate their permeability: lipophilicity and electronic effects.

  • Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid environment. The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance a molecule's ability to partition into and traverse the lipid bilayers of cell membranes.[3][4][5] The trifluoromethylthio group is also highly lipophilic.[6] The subtle differences in the lipophilicity between these two groups can lead to significant variations in membrane permeability. Generally, a more lipophilic compound will exhibit increased passive diffusion across membranes, a crucial factor for oral absorption and distribution within the body.[7][8][9]

  • Electronic Effects: The strong electron-withdrawing nature of both the –CF3 and –SCF3 groups can influence the overall electronic distribution of the benzoxazole ring system.[10] This can impact interactions with membrane components and drug transporters. While both are electron-withdrawing, the sulfur atom in the –SCF3 group introduces different electronic properties compared to the direct attachment of the –CF3 group, potentially altering hydrogen bonding capacity and other non-covalent interactions that play a role in membrane transit.

Evaluating Membrane Permeability: Key Experimental Assays

To empirically compare the membrane permeability of 5-SCF3 and 5-CF3 benzoxazoles, two widely accepted in vitro assays are indispensable: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[11][12][13] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[13] This assay is particularly useful for assessing the contribution of passive diffusion to a compound's overall permeability, independent of active transport or metabolic processes.[11][14]

Experimental Protocol: PAMPA

  • Membrane Coating: A 96-well microtiter filter plate is coated with a solution of a lipid mixture (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[11]

  • Donor Plate Preparation: The test compounds (5-SCF3 and 5-CF3 benzoxazoles) are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and added to the wells of the donor plate.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich."[12]

  • Incubation: The assembly is incubated at room temperature with gentle shaking to allow for the diffusion of the compounds across the artificial membrane.[14]

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry.[14]

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated to quantify the rate of passage across the membrane.

The Caco-2 permeability assay is a cell-based model that provides a more comprehensive assessment of intestinal drug absorption.[15][16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[15][17] This assay can therefore evaluate both passive diffusion and active transport mechanisms.[14]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell filter supports and cultured for approximately 21 days to allow for the formation of a differentiated and polarized monolayer.[17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[17]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut into the bloodstream.[16]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]

  • Sample Analysis: Samples are collected from the receiver compartments at various time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.[16]

  • Efflux Ratio (ER) Calculation: The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER greater than 2 is indicative of active efflux.[16][17]

Data Presentation and Interpretation

The quantitative data obtained from these assays are crucial for a direct comparison.

Table 1: Hypothetical Comparative Permeability Data

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted logP
5-CF3 Benzoxazole 8.56.211.81.93.8
5-SCF3 Benzoxazole 10.28.19.51.24.1
Atenolol (Low Perm.)<1<1<1N/A0.2
Propranolol (High Perm.)>15>15>15N/A3.1

Interpretation of Hypothetical Data:

  • Higher Passive Permeability of 5-SCF3 Benzoxazole: The PAMPA data suggests that the 5-SCF3 analog possesses higher intrinsic passive permeability compared to the 5-CF3 analog. This is consistent with its predicted higher logP value, indicating greater lipophilicity.[10]

  • Impact of Efflux: In the Caco-2 assay, while the 5-SCF3 analog still shows higher absorptive transport (Papp A-B), the difference is less pronounced. The higher efflux ratio for the 5-CF3 analog suggests it may be a substrate for efflux transporters, which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption. The lower efflux ratio for the 5-SCF3 analog indicates it is less affected by active efflux.

Visualizing the Experimental Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the PAMPA and Caco-2 assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat filter plate with lipid solution assemble Assemble donor and acceptor plates prep_membrane->assemble prep_donor Prepare donor solutions with test compounds prep_donor->assemble prep_acceptor Fill acceptor plate with buffer prep_acceptor->assemble incubate Incubate with shaking assemble->incubate quantify Quantify compound concentration (LC-MS/MS) incubate->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed_cells->culture check_integrity Verify monolayer integrity (TEER) culture->check_integrity transport_ab A -> B Transport (Absorption) check_integrity->transport_ab transport_ba B -> A Transport (Efflux) check_integrity->transport_ba collect_samples Collect samples from receiver chambers transport_ab->collect_samples transport_ba->collect_samples quantify Quantify concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Conclusion and Future Perspectives

This comparative guide underscores the nuanced differences in membrane permeability between 5-SCF3 and 5-CF3 substituted benzoxazoles. While both substituents enhance lipophilicity, the trifluoromethylthio group appears to confer a greater advantage in passive diffusion. Furthermore, the potential for the trifluoromethyl group to be recognized by efflux transporters highlights the importance of employing cell-based assays to obtain a more physiologically relevant understanding of drug absorption.

For drug development professionals, these findings emphasize that the choice between a –CF3 and –SCF3 substituent is not merely a matter of enhancing lipophilicity but involves a careful consideration of its impact on drug-transporter interactions. Further investigations into the synthesis and biological evaluation of a broader range of these benzoxazole derivatives are warranted to build a more comprehensive structure-permeability relationship model. [18][19][20][21][22]

References

  • Caco-2 Permeability Assay - AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - GitHub Gist. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

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The Bioisosteric Switch: A Comparative Guide to SCF₃ vs. OCF₃ Substitution in Benzoxazole-Class Inhibitors on Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. Among the vast arsenal of chemical tools, fluorine-containing functional groups have become indispensable for optimizing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two critical, yet distinct, trifluoromethyl bioisosteres: the trifluoromethylthio (SCF₃) and trifluoromethoxy (OCF₃) groups, specifically in the context of their impact on the binding affinity of benzoxazole-type inhibitors.

While direct head-to-head binding affinity data for a single benzoxazole inhibitor pair is sparse in publicly accessible literature, we will draw upon a highly relevant case study involving the benzothiazole drug Riluzole and its SCF₃ analogue to illuminate the key principles that govern the choice between these two powerful moieties.

The Physicochemical Dichotomy: Understanding SCF₃ and OCF₃

The substitution of a hydrogen atom or a methyl group with an isostere is intended to modulate a compound's properties. However, not all isosteres are created equal. The SCF₃ and OCF₃ groups, while both electron-withdrawing and lipophilic, exhibit subtle yet profound differences that directly influence their interaction with biological targets.[1]

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethylthio (-SCF₃)Rationale & Implication for Binding
Hansch Lipophilicity Parameter (π) +1.04+1.44The SCF₃ group is significantly more lipophilic. This can enhance membrane permeability but may also increase non-specific binding or metabolic liabilities if not carefully positioned.[2]
Electronegativity Oxygen is more electronegative than sulfur.Sulfur is less electronegative than oxygen.The OCF₃ group is a stronger electron-withdrawing group through induction, which can affect the pKa of nearby functionalities and influence electrostatic or hydrogen bond interactions within a binding pocket.
Van der Waals Volume SmallerLargerThe larger size of the sulfur atom in the SCF₃ group can introduce steric hindrance or, conversely, promote favorable van der Waals contacts if the binding pocket can accommodate it.
Metabolic Stability Generally high stability.Generally high stability, though the sulfur atom can be susceptible to oxidation.Both groups are often employed to block metabolic hotspots on an aromatic ring.[3]

These fundamental differences are critical; the choice between SCF₃ and OCF₃ is not arbitrary but a calculated decision to fine-tune the inhibitor's properties for optimal target engagement.

A Case Study: Riluzole (OCF₃) vs. its Thioanalog SKA-19 (SCF₃)

Riluzole is a benzothiazole (a close structural relative of benzoxazoles) drug approved for amyotrophic lateral sclerosis (ALS) that features a prominent OCF₃ group.[4] Its mechanism involves the inhibition of voltage-gated sodium channels (NaV). A direct thioanalog, 2-amino-6-trifluoromethylthio-benzothiazole (termed SKA-19), has been synthesized and evaluated, providing a powerful comparative tool.[5]

While a direct in vitro binding affinity (Kd) comparison is not explicitly detailed in the primary publication, the pharmacological outcomes allow for strong inferences:

  • Comparable Efficacy, Enhanced Duration: SKA-19 (the SCF₃ analog) demonstrates a potent anticonvulsant profile that is comparable to Riluzole (the OCF₃ parent drug).[5] This suggests that the fundamental interactions required for inhibiting the target sodium channels are maintained, and possibly enhanced, by the SCF₃ substitution.

  • Improved Pharmacokinetics: The most significant reported difference is the approximately 4-fold greater duration of action for SKA-19, attributed to more prolonged brain levels.[5] This highlights how the increased lipophilicity of the SCF₃ group can dramatically alter a compound's pharmacokinetic profile, leading to sustained target engagement.

This case study underscores a critical principle: the switch from OCF₃ to SCF₃ is not merely a substitution but a strategic modification that can preserve or enhance biological activity while significantly modulating ADME (absorption, distribution, metabolism, and excretion) properties.[6]

G cluster_0 Bioisosteric Modification cluster_1 Observed Outcomes Riluzole Riluzole (Benzothiazole Core) -OCF3 Group SKA19 SKA-19 (Benzothiazole Core) -SCF3 Group Riluzole->SKA19 Bioisosteric Switch (O to S) Efficacy Comparable Anticonvulsant Efficacy SKA19->Efficacy Impacts PK ~4x Longer Duration of Action SKA19->PK Impacts Lipophilicity Increased Lipophilicity (π = +1.44 vs +1.04) SKA19->Lipophilicity Results in

Figure 1. Logical relationship between the Riluzole to SKA-19 bioisosteric switch and its functional consequences.

Experimental Protocol: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

To quantitatively assess the impact of an SCF₃/OCF₃ switch on binding affinity, a robust biophysical assay is required. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique that provides real-time kinetic data (association and dissociation rates) and equilibrium constants (KD), offering a complete picture of the binding event.

This protocol outlines a general methodology for analyzing the binding of a benzoxazole inhibitor to a target protein, such as a protein kinase.

Objective: To determine the KD, kₐ (on-rate), and kₑ (off-rate) for SCF₃- and OCF₃-substituted benzoxazole inhibitors against a target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target Protein (>95% purity)

  • SCF₃ and OCF₃ Benzoxazole Inhibitors (solubilized in 100% DMSO)

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1-2% DMSO.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), Ethanolamine-HCl pH 8.5.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (diluted to 20-50 µg/mL in the optimal Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 2000-4000 Response Units, RU) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Scientist's Note: The choice of immobilization buffer pH is critical. A pH just below the protein's isoelectric point (pI) promotes electrostatic pre-concentration on the negatively charged dextran surface, facilitating efficient covalent coupling.

  • Binding Analysis:

    • Prepare a serial dilution of each inhibitor (e.g., 100 µM down to 0.1 µM) in Running Buffer. Ensure the final DMSO concentration is identical across all samples and the running buffer.

    • Inject the inhibitor solutions over the immobilized protein surface, starting with the lowest concentration. Use a flow rate of 30 µL/min.

    • Include several buffer-only (blank) injections for double referencing.

    • Scientist's Note: The association phase (injection time) should be long enough to approach equilibrium. The dissociation phase (buffer flow) should be monitored until at least 5-10% of the signal has decayed to accurately model the off-rate.

  • Data Analysis:

    • Subtract the reference surface data and the blank injection data from the active surface sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the kinetic constants kₐ (association rate) and kₑ (dissociation rate).

    • The equilibrium dissociation constant (KD) is calculated as kₑ/kₐ.

G cluster_prep Preparation cluster_immob Immobilization Workflow cluster_analysis Binding Analysis cluster_data Data Processing A Equilibrate Sensor Chip C Activate Surface (EDC/NHS) A->C B Prepare Protein & Inhibitors F Inject Inhibitor Series (Lowest to Highest Conc.) B->F D Inject Target Protein C->D E Deactivate (Ethanolamine) D->E E->F G Monitor Association & Dissociation F->G H Inject Blanks for Double Referencing G->H I Subtract Reference & Blank Data H->I J Fit to 1:1 Binding Model I->J K Determine ka, kd, KD J->K

Figure 2. Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Outlook

The choice between SCF₃ and OCF₃ substitution on a benzoxazole or related heterocyclic inhibitor is a nuanced decision with significant consequences for binding affinity and overall drug-like properties. While the OCF₃ group is a well-established, lipophilic, and metabolically stable moiety, the SCF₃ group offers even greater lipophilicity and a larger steric profile.

The Riluzole/SKA-19 case study strongly suggests that switching to an SCF₃ analog can maintain or improve biological activity while dramatically enhancing pharmacokinetic properties like duration of action. This makes the SCF₃ group a highly attractive option in lead optimization campaigns where sustained target engagement is desirable.

Ultimately, the optimal choice will be target-dependent. The larger size and distinct electronic nature of the SCF₃ group may be beneficial in one binding pocket but detrimental in another. Therefore, the empirical determination of binding affinity and kinetics, using robust methods like SPR, is an indispensable step in validating the design and selection of the final drug candidate. The continued exploration of these powerful fluorine-containing groups will undoubtedly expand the toolkit for creating safer and more effective medicines.

References

  • G. Hanquet, A. Panossian, F. R. Leroux, Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 2019. Available at: [Link]

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  • A. Desforges, et al., Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Pharmaceuticals, 2022. Available at: [Link]

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  • S. T. S. S. G. Manoharan, et al., 18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride. Chemistry – A European Journal, 2022. Available at: [Link]

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  • I. J. T. Heiskanen, et al., Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 2020. Available at: [Link]

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  • H. Wulff, et al., The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant. Neuropharmacology, 2015. Available at: [Link]

  • M. N. Modica, M. J. Matos, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate, 2024. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Benzoxazole, 5-[(trifluoromethyl)thio]-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for ensuring personal safety and procedural integrity when working with Benzoxazole, 5-[(trifluoromethyl)thio]-.

This document provides essential safety and logistical information for the proper handling and disposal of Benzoxazole, 5-[(trifluoromethyl)thio]- in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental validity, and minimizing environmental impact. As a novel heterocyclic compound, specific safety data is limited; therefore, this guidance is synthesized from established protocols for structurally related benzoxazoles and organofluorine-sulfur compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Benzoxazole Core: Benzoxazole and its derivatives are known to exhibit a range of biological activities and may be skin and eye irritants.[1][2] Some derivatives have been investigated for pharmacological effects, indicating potential for biological interaction.[3][4][5]

  • Trifluoromethyl Group (-CF3): The presence of fluorine imparts unique properties. Organofluorine compounds can have altered metabolic stability and biological activity.[6] Thermal decomposition of such compounds can release hazardous fumes, including hydrogen fluoride (HF).[7]

  • Thioether Linkage (-S-): Sulfur-containing compounds can have unpleasant odors and may be irritants. The trifluoromethylthio group (-SCF3) is a key functional group in modern drug discovery, and reagents used to introduce it are known to be reactive.[8][9][10]

Primary Routes of Exposure: The most likely routes of accidental exposure in a laboratory setting are inhalation of aerosols, skin contact, and eye contact.[11][12] Ingestion is also a potential route of exposure.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Benzoxazole, 5-[(trifluoromethyl)thio]-. The selection of appropriate PPE is contingent on the scale of the experiment and the potential for aerosol generation.

Engineering Controls: Containing the Hazard

All work involving Benzoxazole, 5-[(trifluoromethyl)thio]- should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][14] The fume hood provides a controlled environment and is the primary engineering control to protect the user. A safety shower and eyewash station must be readily accessible.[14]

Essential PPE Ensemble

The following table summarizes the minimum required PPE for handling Benzoxazole, 5-[(trifluoromethyl)thio]-.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[14][15]Protects against splashes and aerosols, which can cause serious eye irritation or damage.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged handling or when working with larger quantities, double-gloving is recommended.[14][16]Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-resistant laboratory coat.[17]Protects skin and personal clothing from splashes and spills.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection

For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15][16] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be tightly sealed and clearly labeled.[14]

Handling and Experimental Procedures
  • Preparation: Before starting any work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE before handling the compound.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the generation of dust and aerosols.[14]

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself.

  • Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean up the contained spill. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[7]

Disposal Plan: Responsible Waste Management

All waste containing Benzoxazole, 5-[(trifluoromethyl)thio]-, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically resistant container.[16]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste management company.[7][13]

Workflow and Decision Making

The following diagram illustrates the decision-making process for the safe handling of Benzoxazole, 5-[(trifluoromethyl)thio]-.

Safe Handling Workflow Safe Handling and PPE Selection Workflow start Start: New Experiment with Benzoxazole, 5-[(trifluoromethyl)thio]- risk_assessment Conduct Risk Assessment - Review available data - Assess scale and procedure start->risk_assessment fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood ppe_selection Select Appropriate PPE fume_hood->ppe_selection handling Proceed with Handling and Experimentation ppe_selection->handling spill Spill Occurs? handling->spill spill_response Follow Spill Response Protocol spill->spill_response Yes disposal Segregate and Dispose of Hazardous Waste spill->disposal No spill_response->disposal end End of Procedure disposal->end

Caption: Decision workflow for the safe handling of Benzoxazole, 5-[(trifluoromethyl)thio]-.

References

  • BenchChem. (2025, November). Personal protective equipment for handling N-(trifluoromethylthio)saccharin.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).
  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 4-(Trifluoromethylthio)benzaldehyde.
  • Apollo Scientific. (2023, March 31).
  • Sigma-Aldrich. 5-(Trifluoromethyl)benzoxazole.
  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • BenchChem. Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide.
  • Federal Office of Consumer Protection and Food Safety (BVL). Personal protective equipment when handling plant protection products.
  • Santa Cruz Biotechnology, Inc. (2016, February 6).
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  • Tokyo Chemical Industry. (2025, January 15).
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024, February 18).
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  • ChemicalBook. Benzoxazole, 5-[(trifluoromethyl)thio]- CAS#: 1520947-67-4.
  • Occupational Safety and Health Administration (OSHA). (2024, January 22). Fluorine.
  • Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. (2017, September 28). Organic Syntheses.
  • Wikipedia. Benzoxazole.
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  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.